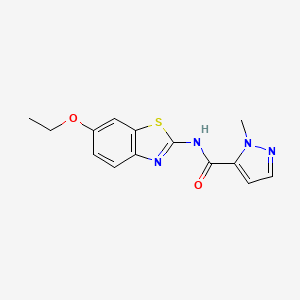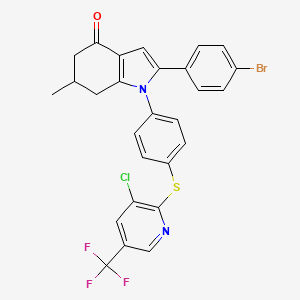![molecular formula C12H13F3N4O4 B2728673 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS No. 341967-79-1](/img/structure/B2728673.png)
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Vue d'ensemble
Description
“1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane” is a chemical compound with the empirical formula C10H5F3N4O4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of the compound is 302.17 . The SMILES string representation of the compound is FC(C1=CC(N+=O)=C(C(N+=O)=C1)N2C=NC=C2)(F)F . The InChI key is SBQIXEKWOOYYMX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid . It does not have a specified flash point . The compound is classified as Acute Tox. 3 Oral according to the GHS classification .Applications De Recherche Scientifique
Synthetic and Medicinal Importance of 1,4-Diazepines
1,4-Diazepines, a category including compounds like 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, are recognized for their broad spectrum of biological activities. The synthetic schemes, reactivity, and biological significance of 1,4-diazepine derivatives have been extensively reviewed. These compounds are associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. Their significant biological properties underline their potential utility in pharmaceutical industries, suggesting that 1,4-diazepine derivatives could be explored for developing new therapeutic agents (Rashid et al., 2019).
Environmental Aspects and Degradation Products
The environmental occurrence, fate, and transformation of related benzodiazepines have been studied, indicating the persistence of such compounds in various environments. Although the specific environmental impact of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is not directly mentioned, related research on benzodiazepines like diazepam and their transformation products during water treatment highlight the importance of understanding the environmental behavior of such chemically active molecules. This knowledge can inform the development of strategies for mitigating potential environmental impacts of pharmaceutical and chemical residues (Kosjek et al., 2012).
Synthesis and Application in Organic Chemistry
In organic chemistry, the synthesis and application of diazocarbonyl compounds, closely related to the chemical structure of interest, demonstrate the utility of these compounds in creating complex molecular architectures. The review covering homologation reactions of ketones with diazo compounds, including the synthesis of cyclopropanes and the generation of significant intermediates, underscores the synthetic versatility of diazepanes and related compounds. This synthetic utility extends to the production of various organometallic and heterocyclic compounds, highlighting the broad applicability of diazepane derivatives in chemical synthesis (Candeias et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)8-6-9(18(20)21)11(10(7-8)19(22)23)17-4-1-2-16-3-5-17/h6-7,16H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMYOJCJMVMSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319724 | |
| Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
CAS RN |
341967-79-1 | |
| Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)
![Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2728591.png)



![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2728602.png)
![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)

![2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2728612.png)